"Glycine, N-(2-amino-2-oxoethyl)-" chemical properties and structure
"Glycine, N-(2-amino-2-oxoethyl)-" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties and structure of Glycine, N-(2-amino-2-oxoethyl)-, a molecule of interest in peptide synthesis and broader biochemical research. Drawing upon available data and established principles of organic chemistry, this document offers a technical resource for professionals in drug development and chemical research.
Molecular Identity and Structural Elucidation
Glycine, N-(2-amino-2-oxoethyl)- is a derivative of the simplest proteinogenic amino acid, glycine. Its structure incorporates a carboxymethyl group attached to the nitrogen of a glycinamide moiety.
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 7365-83-5[1][2] |
| Molecular Formula | C₄H₈N₂O₃[1][3] |
| IUPAC Name | 2-[(2-amino-2-oxoethyl)amino]acetic acid[3] |
| Synonyms | N-(Carbamoylmethyl)glycine, 2-((2-Amino-2-oxoethyl)amino)acetic acid[3][4] |
Structural Representation:
The chemical structure of Glycine, N-(2-amino-2-oxoethyl)- is depicted below:
Caption: 2D structure of Glycine, N-(2-amino-2-oxoethyl)-.
Physicochemical Properties
While experimental data for Glycine, N-(2-amino-2-oxoethyl)- is not extensively published, a combination of computed properties and data from analogous structures can provide valuable insights.
Table of Physicochemical Properties:
| Property | Value/Information | Source |
| Molecular Weight | 132.12 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | [5] |
| XLogP3 | -3.9 (Computed) | [3] |
| Hydrogen Bond Donor Count | 3 (Computed) | [3] |
| Hydrogen Bond Acceptor Count | 4 (Computed) | [3] |
| Rotatable Bond Count | 3 (Computed) | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol, though potentially to a limited extent. | [] |
| Storage | Store at 2-8°C. | [1] |
Synthesis and Reactivity
Synthetic Approaches
A plausible synthetic route to Glycine, N-(2-amino-2-oxoethyl)- involves the reaction of glycine with a suitable 2-carbon electrophile bearing a protected amide or a precursor. A general, illustrative synthesis pathway is outlined below. The specific conditions would require experimental optimization.
Caption: A conceptual synthetic pathway for Glycine, N-(2-amino-2-oxoethyl)-.
A potential laboratory-scale synthesis protocol:
-
Dissolution: Dissolve glycine in a suitable aqueous or polar aprotic solvent.
-
Basification: Add a non-nucleophilic base, such as sodium carbonate or triethylamine, to deprotonate the amino group of glycine, enhancing its nucleophilicity.
-
Alkylation: Slowly add a 2-haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide) to the glycine solution at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture and remove the solvent. The crude product can then be purified by recrystallization or column chromatography.
Chemical Reactivity
The reactivity of Glycine, N-(2-amino-2-oxoethyl)- is governed by its functional groups: a secondary amine, a carboxylic acid, and a primary amide.
-
Amine and Carboxylic Acid Reactivity: The secondary amine and carboxylic acid moieties can participate in peptide bond formation.[7] The amine is nucleophilic, while the carboxylic acid can be activated for reaction with nucleophiles.
-
Amide Group: The primary amide is generally stable but can be hydrolyzed under strong acidic or basic conditions.
Potential Applications in Research and Development
The bifunctional nature of Glycine, N-(2-amino-2-oxoethyl)- makes it a valuable building block in several areas of chemical and pharmaceutical research.
-
Peptide Synthesis: It can be incorporated into peptide chains to introduce a glycinamide-like side chain, potentially influencing the peptide's conformation, solubility, and biological activity.[1]
-
Biochemical Probes and Conjugates: The reactive amine and carboxylic acid groups allow for its use in creating conjugates for diagnostic tools or targeted drug delivery systems.[1]
-
Enzyme Inhibition Studies: This molecule can serve as a scaffold for the design of enzyme inhibitors, particularly for proteases or other enzymes that recognize amino acid-like substrates.[1]
Analytical Methodologies
The analysis of Glycine, N-(2-amino-2-oxoethyl)- would likely employ standard techniques for amino acid derivatives.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the separation and quantification of this compound. A typical protocol would involve:
-
Column: A C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (around 210-220 nm) or mass spectrometry for higher sensitivity and specificity.
A method for a structurally similar compound, Glycine, N-(2-amino-2-oxoethyl)-N-(carboxymethyl)-, uses a mobile phase of acetonitrile and water with phosphoric acid.[8] For mass spectrometry compatibility, formic acid would be a suitable substitute for phosphoric acid.[8]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include singlets or multiplets for the methylene protons and exchangeable protons for the amine, amide, and carboxylic acid groups.
-
¹³C NMR: Signals would be expected for the two carbonyl carbons (amide and carboxylic acid) and the two methylene carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would be a suitable method to determine the molecular weight and fragmentation pattern of the molecule.
Safety and Handling
While specific toxicity data for Glycine, N-(2-amino-2-oxoethyl)- is not available, it should be handled with the standard precautions for laboratory chemicals. General safety recommendations for amino acid derivatives include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use in a well-ventilated area.
Conclusion
References
[9] Beilstein Journals. (n.d.). Experimental Part. Retrieved from Beilstein Journals website. [] BOC Sciences. (n.d.). CAS 134978-97-5 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. Retrieved from BOC Sciences website. [10] Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from Human Metabolome Database website. [5] Sigma-Aldrich. (n.d.). [(2-Amino-2-oxoethyl)thio]acetic acid. Retrieved from Sigma-Aldrich website. [11] PubChem. (n.d.). 2-(2-aminoethoxy)acetic Acid. Retrieved from PubChem website. [12] Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from Human Metabolome Database website. [13] Wikipedia. (n.d.). Glycine. Retrieved from Wikipedia website. [7] Journal of the Chemical Society C: Organic. (n.d.). Synthesis of peptides containing N-2-aminoethylglycine—'reduction analogues'. Retrieved from RSC Publishing website. [1] MySkinRecipes. (n.d.). 2-((2-Amino-2-oxoethyl)amino)acetic acid. Retrieved from MySkinRecipes website. [3] PubChem. (n.d.). Glycine, N-(2-amino-2-oxoethyl)-. Retrieved from PubChem website. [] BOC Sciences. (n.d.). Glycine: Definition, Structure, Benefits, Sources and Uses. Retrieved from BOC Sciences Amino Acid website. [15] PubChem. (n.d.). N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine. Retrieved from PubChem website. [8] SIELC Technologies. (n.d.). Glycine, N-(2-amino-2-oxoethyl)-N-(carboxymethyl)-. Retrieved from SIELC Technologies website. [16] ResearchGate. (2016). Beneficial Effects of the Amino Acid Glycine. [17] PMC. (n.d.). Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review. [18] MDPI. (2022). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [4] PubChem. (n.d.). Carbamoyl glycine. Retrieved from PubChem website. [19] Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry. [20] Agilent. (n.d.). Amino Acid Analysis. [21] ChemicalBook. (n.d.). Acetic acid(64-19-7) 13C NMR spectrum. [22] SpectraBase. (n.d.). acetic acid, [[2-[[[2-(1H-indol-3-yl)ethyl]amino]carbonyl]phenyl]amino]oxo-, ethyl ester - Optional[1H NMR] - Spectrum. [2] ChemBK. (n.d.). N-(2-Amino-2-oxoethyl)glycine. Retrieved from ChemBK website. [23] Oxford Academic. (2024). impact of tRNA modifications on translation in cancer: identifying novel therapeutic avenues. [24] ChemicalBook. (n.d.). 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5. [25] MedChemExpress. (n.d.). 2-((2-Aminoethyl)amino)acetic acid | Amino Acid Derivative. [26] ResearchGate. (n.d.). Synthetic route to glycine from simple molecules (NH3, ¹:CH2, and CO2).... [27] NIST. (n.d.). Glycine, N-methyl-n-propoxycarbonyl-, nonyl ester. [28] Sigma-Aldrich. (n.d.). 2-((2-Hydroxyethyl)amino)acetic acid | 5835-28-9. [29] Apollo Scientific. (2023). N-(2-Aminoethyl)glycine. [30] Google Patents. (n.d.). EP0474334A2 - Process for preparing glycine in high yield. [31] Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [32] PubMed. (2014). Rapid HPLC analysis of amino acids and biogenic amines in wines during fermentation and evaluation of matrix effect. [33] MDPI. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. [34] PubMed. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. [35] PubMed Central. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [36] European Patent Office. (n.d.). Process for preparing glycine in high yield - EP 0474334 A2. [37] Doc Brown's Chemistry. (n.d.). The 13 C NMR spectrum of ethanoic acid. [38] ResearchGate. (n.d.). Mass spectrum of isolated glycine. [39] NIST. (n.d.). N-Methylglycine. [40] NIST. (n.d.). Glycine.
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